![molecular formula C18H17FN2O3 B4687101 3-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4687101.png)
3-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
Vue d'ensemble
Description
3-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, also known as GW-501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was developed by GlaxoSmithKline in the 1990s as a potential treatment for metabolic and cardiovascular diseases, but its development was halted due to concerns about its potential carcinogenicity. Despite this, the compound has gained popularity in the bodybuilding and athletic communities as a performance-enhancing drug.
Mécanisme D'action
3-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone works by activating the PPARδ receptor, which is involved in the regulation of lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of this receptor leads to increased expression of genes involved in fatty acid oxidation and energy metabolism, as well as reduced expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased fatty acid oxidation and energy metabolism, improved insulin sensitivity and glucose uptake in skeletal muscle, and reduced inflammation and oxidative stress. These effects make the compound a promising candidate for the treatment of metabolic and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone in lab experiments is its ability to activate the PPARδ receptor, which can lead to a number of downstream effects related to lipid and glucose metabolism, inflammation, and oxidative stress. However, one limitation is the potential for the compound to be carcinogenic, which has led to concerns about its safety and limited its use in clinical trials.
Orientations Futures
There are a number of potential future directions for research on 3-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone, including:
1. Further exploration of the compound's potential as a treatment for metabolic and cardiovascular diseases, with a focus on its safety and efficacy in clinical trials.
2. Investigation of the molecular mechanisms underlying the compound's effects on lipid and glucose metabolism, inflammation, and oxidative stress.
3. Development of new compounds that can activate the PPARδ receptor without the potential for carcinogenicity.
4. Examination of the compound's potential as a performance-enhancing drug, with a focus on its safety and efficacy in athletic populations.
5. Exploration of the compound's potential as a treatment for other diseases, such as cancer and neurodegenerative disorders, based on its effects on inflammation and oxidative stress.
Applications De Recherche Scientifique
3-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been the subject of extensive scientific research due to its potential applications in the treatment of metabolic and cardiovascular diseases. Studies have shown that the compound can increase the expression of genes involved in fatty acid oxidation and energy metabolism, leading to improved insulin sensitivity and glucose uptake in skeletal muscle. Additionally, this compound has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular disease.
Propriétés
IUPAC Name |
3-[2-[2-(4-fluorophenoxy)ethoxy]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c19-14-5-7-15(8-6-14)24-12-11-23-10-9-21-13-20-17-4-2-1-3-16(17)18(21)22/h1-8,13H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXJSSAJOLIALEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOCCOC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



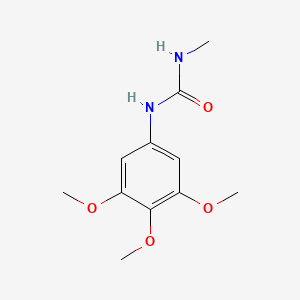
![1-[4-(acetylamino)phenyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B4687032.png)

![2-ethoxy-4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-methylpropanoate](/img/structure/B4687044.png)
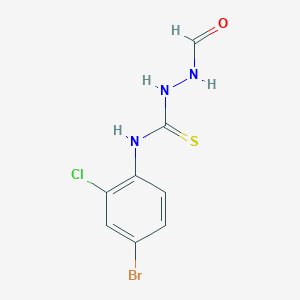

![3-[(2,4-dichlorophenoxy)methyl]-N-propylbenzamide](/img/structure/B4687062.png)
![1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4687072.png)
![1-[(4-tert-butylphenoxy)acetyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4687081.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(3-pyridinyloxy)ethyl]propanamide](/img/structure/B4687084.png)
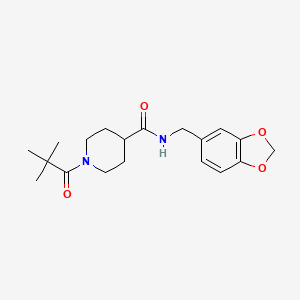
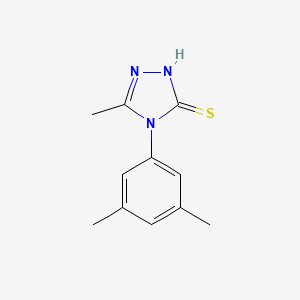
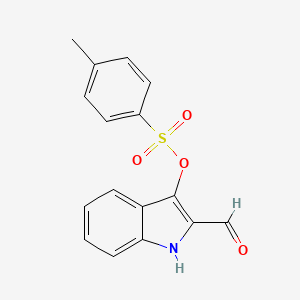
![2-[bis(diphenylphosphoryl)methyl]pyridine](/img/structure/B4687117.png)